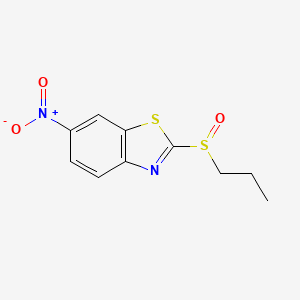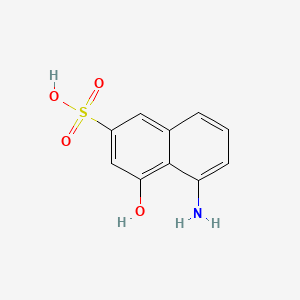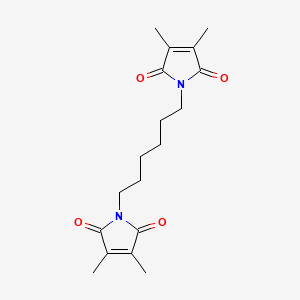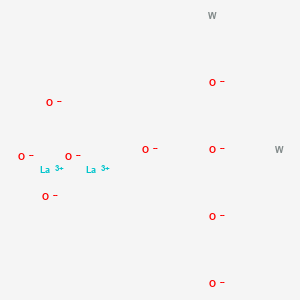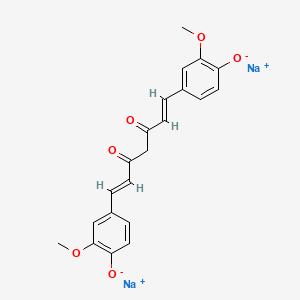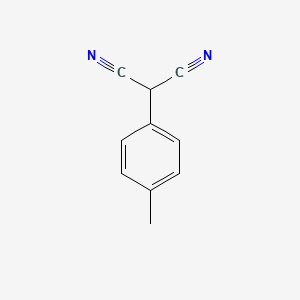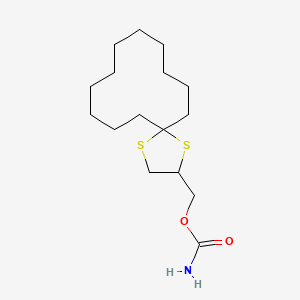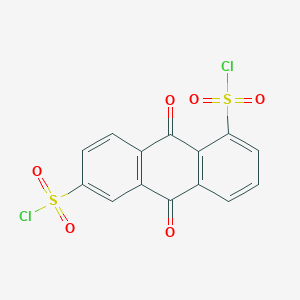
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride is an organic compound with the molecular formula C14H6Cl2O6S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups attached to the anthracene core, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride typically involves the sulfonation of anthracene derivatives followed by chlorination. One common method involves the reaction of 9,10-anthraquinone with chlorosulfonic acid, which introduces the sulfonyl chloride groups at the 1 and 6 positions of the anthracene ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 9,10-dihydroanthracene derivatives, which can further undergo functionalization.
Oxidation Reactions: Oxidative conditions can convert the compound into more oxidized derivatives, such as anthraquinone sulfonates.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
相似化合物的比较
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at different positions.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonyl chloride groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid): A phosphonic acid derivative with a similar anthracene core.
Uniqueness
The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride lies in its specific substitution pattern and the presence of reactive sulfonyl chloride groups. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
36003-94-8 |
|---|---|
分子式 |
C14H6Cl2O6S2 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,6-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-4-5-8-10(6-7)13(17)9-2-1-3-11(24(16,21)22)12(9)14(8)18/h1-6H |
InChI 键 |
INIBBDZZIMFYQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



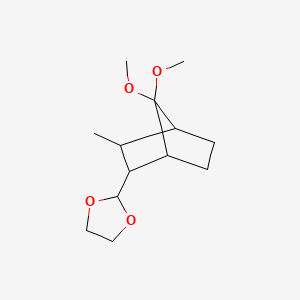
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
